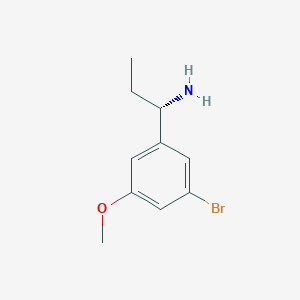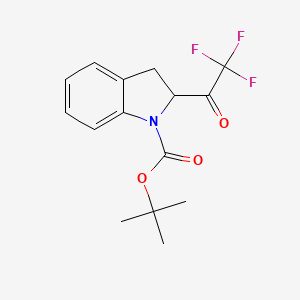
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly interesting because of its trifluoroacetyl group, which can impart unique chemical and biological properties.
Métodos De Preparación
The synthesis of tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the trifluoroacetyl group and the tert-butyl ester group. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and selectivity. Industrial production methods may vary, but they generally aim to optimize the reaction conditions to achieve large-scale synthesis efficiently.
Análisis De Reacciones Químicas
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of trifluoroacetyl groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The indoline core can also interact with biological molecules, affecting various pathways and processes.
Comparación Con Compuestos Similares
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl indoline-1-carboxylate: Lacks the trifluoroacetyl group, which can significantly alter its chemical and biological properties.
tert-Butyl 1-indolecarboxylate: Similar structure but different functional groups, leading to different reactivity and applications.
tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate: Contains a spirocyclic structure, which can affect its stability and reactivity.
The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C15H16F3NO3 |
|---|---|
Peso molecular |
315.29 g/mol |
Nombre IUPAC |
tert-butyl 2-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C15H16F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-7,11H,8H2,1-3H3 |
Clave InChI |
LEGXZQPDFGFSNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



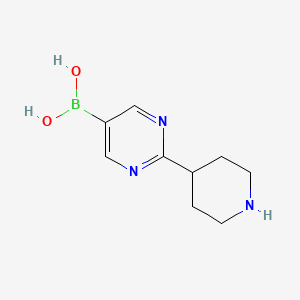
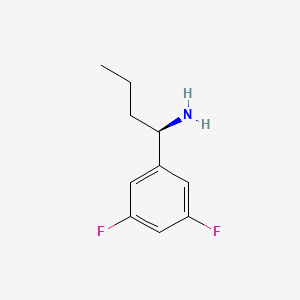
![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
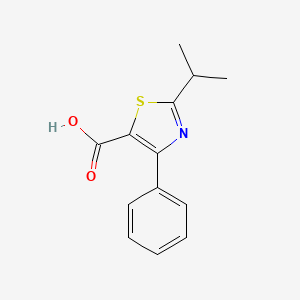
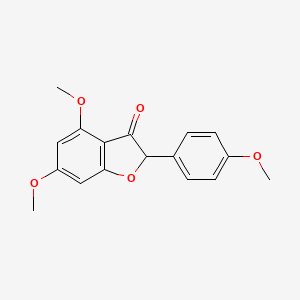
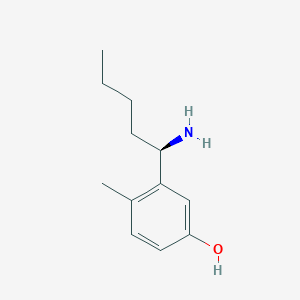
![3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B12973195.png)
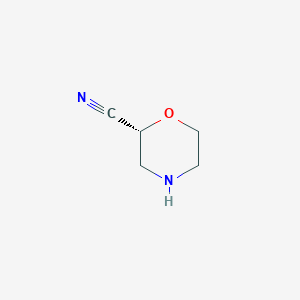


![3-Amino-2-nitroso-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one hydrochloride](/img/structure/B12973226.png)
